Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate
Brand Name: Vulcanchem
CAS No.: 145071-31-4
VCID: VC21159760
InChI: InChI=1S/C12H16N2O3/c1-3-8-17-13-9-11-6-5-7-14(10-11)12(15)16-4-2/h1,6,9H,4-5,7-8,10H2,2H3/b13-9+
SMILES: CCOC(=O)N1CCC=C(C1)C=NOCC#C
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol

Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate

CAS No.: 145071-31-4

Cat. No.: VC21159760

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (E)-3,6-dihydro-5-((2-propynyloxyimino)methyl)-1(2H)-pyridinecarboxylate - 145071-31-4

Specification

CAS No. 145071-31-4
Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
IUPAC Name ethyl 5-[(E)-prop-2-ynoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate
Standard InChI InChI=1S/C12H16N2O3/c1-3-8-17-13-9-11-6-5-7-14(10-11)12(15)16-4-2/h1,6,9H,4-5,7-8,10H2,2H3/b13-9+
Standard InChI Key UXHJCZJBOJLVAV-UKTHLTGXSA-N
Isomeric SMILES CCOC(=O)N1CCC=C(C1)/C=N/OCC#C
SMILES CCOC(=O)N1CCC=C(C1)C=NOCC#C
Canonical SMILES CCOC(=O)N1CCC=C(C1)C=NOCC#C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator